

Application Notes and Protocols for Ravuconazole Susceptibility Testing in Clinical Isolates

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Compound of Interest

Compound Name:	Ravuconazole
Cat. No.:	B1678830

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Introduction

Ravuconazole is an investigational triazole antifungal agent that exhibits a broad spectrum of activity against various clinically significant yeasts and molds. As with other azoles, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.^[1] The disruption of ergosterol synthesis leads to the accumulation of toxic sterols, compromising cell membrane integrity and ultimately inhibiting fungal growth. **Fosravuconazole**, a prodrug of **ravuconazole**, is designed to improve the bioavailability of the active compound. Given its potential therapeutic applications, standardized protocols for in vitro susceptibility testing are crucial for evaluating its efficacy against clinical fungal isolates and for monitoring the potential emergence of resistance.

This document provides detailed protocols for determining the in vitro susceptibility of clinical fungal isolates to **ravuconazole**, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: In Vitro Susceptibility of Ravuconazole

The following tables summarize the minimum inhibitory concentration (MIC) data for **ravuconazole** against a variety of clinical yeast and mold isolates. It is important to note that clinical breakpoints for **ravuconazole** have not been established by regulatory bodies such as CLSI or EUCAST. The data presented here are for research and informational purposes.

Table 1: **Ravuconazole** MIC Distribution for Candida Species

Organism	Number of Isolates	Ravuconazole MIC Range (µg/mL)	Ravuconazole MIC ₅₀ (µg/mL)	Ravuconazole MIC ₉₀ (µg/mL)	Geometric Mean MIC (µg/mL)
Candida albicans	7,521	≤0.008 - >8	0.015	0.06	0.02
Candida glabrata	1,869	≤0.008 - >8	0.25	2	0.28
Candida parapsilosis	1,485	≤0.008 - >8	0.03	0.12	0.03
Candida tropicalis	1,185	≤0.008 - >8	0.03	0.12	0.04
Candida krusei	302	≤0.008 - 2	0.12	0.25	0.12

Data compiled from multiple sources.

Table 2: **Ravuconazole** MIC Distribution for Various Fungal Species

Organism	Number of Isolates	Ravuconazole MIC Range (µg/mL)	Ravuconazole MIC ₅₀ (µg/mL)	Ravuconazole MIC ₉₀ (µg/mL)	Geometric Mean MIC (µg/mL)
Aspergillus fumigatus	314	≤0.12 - ≥8	0.5	1	0.53
Aspergillus flavus	114	0.25 - 2	0.5	1	0.54
Aspergillus niger	76	0.25 - 2	0.5	1	0.58
Aspergillus terreus	71	0.25 - 2	0.5	1	0.54
Cryptococcus neoformans (Fluconazole-Resistant)	97	0.03 - 2.0	0.12	0.25	0.15
Trichosporon asahii	224	0.008 - 8	0.25	0.5	0.21
Madurella mycetomatis	131	0.002 - 0.125	0.008	0.032	N/A
Rhizopus oryzae	N/A	N/A	1.0	N/A	N/A

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#) N/A indicates data not available.

Experimental Protocols

The following are detailed protocols for the broth microdilution method for antifungal susceptibility testing of **ravuconazole** against yeasts and filamentous fungi, based on CLSI documents M27 and M38, respectively.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., *Candida* spp., *Cryptococcus* spp.)

This protocol is adapted from the CLSI M27 standard.[\[3\]](#)[\[4\]](#)[\[5\]](#)

1. Materials:

- **Ravuconazole** analytical powder
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
- Sterile 96-well microtiter plates
- Sterile saline (0.85%)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Humidified incubator (35°C)
- Quality control strains (e.g., *Candida parapsilosis* ATCC 22019, *Candida krusei* ATCC 6258)

2. Preparation of **Ravuconazole** Stock and Working Solutions:

- Prepare a stock solution of **ravuconazole** in DMSO at a concentration of 1280 µg/mL.
- Create a working solution by diluting the stock solution in RPMI 1640 medium to achieve twice the highest final concentration to be tested.

3. Inoculum Preparation:

- Subculture the yeast isolate onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
- Select several well-isolated colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 $\times 10^6$ CFU/mL) using a spectrophotometer at 530 nm.

- Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-
 2.5×10^3 CFU/mL.

4. Microdilution Plate Preparation and Inoculation:

- Dispense 100 μ L of RPMI 1640 broth into wells 2 through 11 of a 96-well microtiter plate.
- Add 200 μ L of the **ravuconazole** working solution to well 1.
- Perform serial twofold dilutions by transferring 100 μ L from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 μ L from well 10. Well 11 will serve as a drug-free growth control.
- Add 100 μ L of the standardized fungal inoculum to each well (1-11). The final volume in each well will be 200 μ L.
- Include a sterility control well containing 200 μ L of uninoculated medium.

5. Incubation and Reading of Results:

- Incubate the plates in a humidified chamber at 35°C.
- For *Candida* spp., read the MIC after 24 hours of incubation. For *Cryptococcus* spp., incubate for 72 hours.
- The MIC is the lowest concentration of **ravuconazole** that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well. This can be determined visually or with a spectrophotometer.

Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (e.g., *Aspergillus* spp.)

This protocol is adapted from the CLSI M38 standard.

1. Materials:

- Same as for yeast testing.

2. Preparation of **Ravuconazole** Stock and Working Solutions:

- Follow the same procedure as for yeast testing.

3. Inoculum Preparation:

- Grow the mold isolate on potato dextrose agar at 35°C for 3-5 days, or until adequate sporulation is observed.
- Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
- Gently scrape the surface with a sterile loop or swab to dislodge the conidia.
- Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
- Adjust the conidial suspension with RPMI 1640 medium to a final concentration of $0.4-5 \times 10^4$ CFU/mL using a hemocytometer for counting.

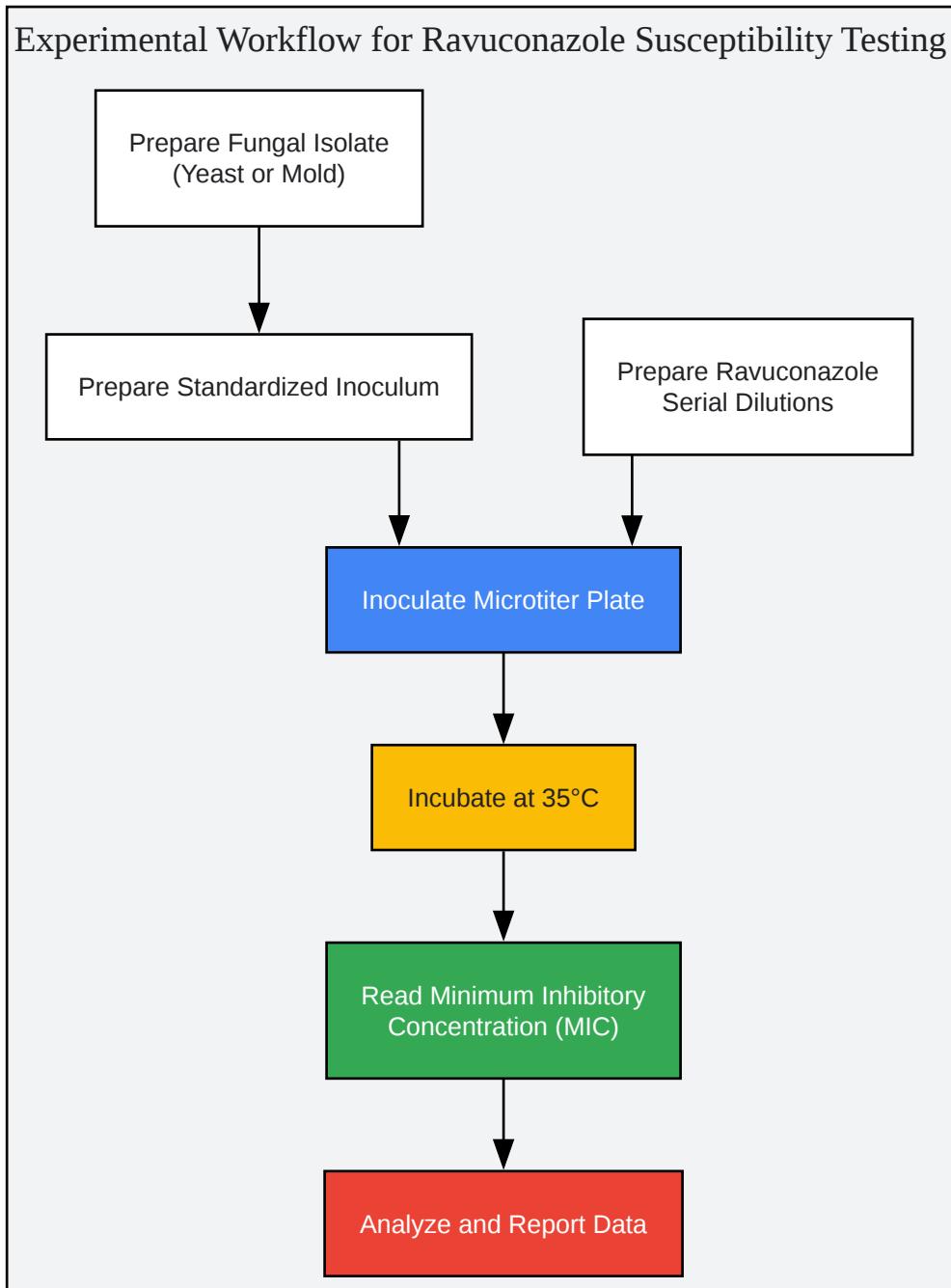
4. Microdilution Plate Preparation and Inoculation:

- Follow the same procedure as for yeast testing, using the standardized mold conidial suspension as the inoculum.

5. Incubation and Reading of Results:

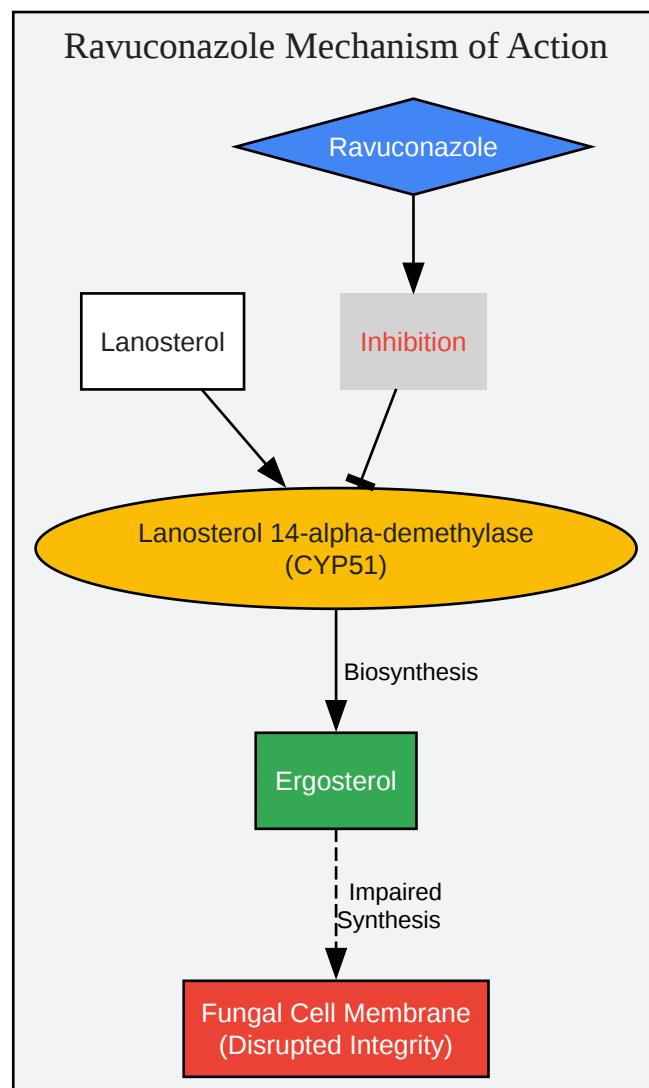
- Incubate the plates in a humidified chamber at 35°C for 48 hours (or longer for slower-growing molds, up to 72 hours).
- The MIC is the lowest concentration of **ravuconazole** that shows complete inhibition of growth, as determined visually.

Visualizations



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Caption: Workflow for **raruconazole** susceptibility testing.



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Caption: **Ravuconazole**'s mechanism of action.

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